molecular formula C8H9N2NaO4S B12835258 sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene

sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene

Cat. No.: B12835258
M. Wt: 252.23 g/mol
InChI Key: HYYGPMOLGZNATN-VEZAGKLZSA-M
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Description

Sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene typically involves multiple steps, including the formation of the aromatic ring and the introduction of functional groups. Common reagents used in the synthesis include sodium hydroxide, sulfinic acid derivatives, and carbonimidoyl chloride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of some intermediates.

Chemical Reactions Analysis

Types of Reactions

Sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives. These products can be further utilized in different applications.

Scientific Research Applications

Sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-naphthoic acid
  • Methyl 1-hydroxy-2-naphthoate
  • 3-Hydroxy-2-aryl acrylate

Uniqueness

Compared to similar compounds, sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N2NaO4S

Molecular Weight

252.23 g/mol

IUPAC Name

sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene

InChI

InChI=1S/C8H10N2O4S.Na/c11-8-4-2-1-3-6(8)7(10-12)5-9-15(13)14;/h1-4,9,11-12H,5H2,(H,13,14);/q;+1/p-1/b10-7-;

InChI Key

HYYGPMOLGZNATN-VEZAGKLZSA-M

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/CNS(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)CNS(=O)[O-])O.[Na+]

Origin of Product

United States

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